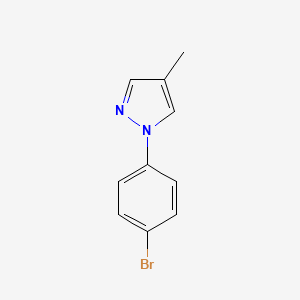

1-(4-Bromophenyl)-4-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical and Biological Sciences

The pyrazole scaffold has emerged as a "privileged structure" in drug discovery and medicinal chemistry. nih.govnih.gov This designation is due to its versatile chemical nature and its presence in a wide array of biologically active compounds and approved pharmaceuticals. nih.govtandfonline.com Pyrazoles are aromatic heterocycles that can engage in various intermolecular interactions, including hydrogen bonding (when N-unsubstituted), which is crucial for binding to biological targets like enzymes and receptors. nih.gov

The significance of the pyrazole nucleus is demonstrated by its incorporation into numerous successful drugs with diverse therapeutic applications. tandfonline.comglobalresearchonline.net Notable examples include the anti-inflammatory drug Celecoxib, the anticancer agents Crizotinib and Ruxolitinib, and the erectile dysfunction medication Sildenafil. tandfonline.comglobalresearchonline.net The broad pharmacological profile of pyrazole derivatives encompasses anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties, among others. globalresearchonline.netresearchgate.netglobalresearchonline.net

In chemical sciences, the pyrazole ring is a valuable synthon for constructing more complex heterocyclic systems. nih.gov Its synthesis is well-established, with classic methods often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trnih.gov Modern synthetic organic chemistry continues to develop novel, more efficient, and regioselective methods for creating substituted pyrazoles to expand chemical diversity for screening libraries. nih.govnih.gov

| Property | Description | Relevance in Chemical and Biological Sciences |

| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. globalresearchonline.net | Provides a stable, planar core that can be readily functionalized. |

| Reactivity | Capable of electrophilic substitution (typically at the C4 position) and N-substitution. nih.gov | Allows for diverse chemical modifications to modulate properties. |

| Biological Activity | Exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial actions. globalresearchonline.netresearchgate.netijrrjournal.com | Forms the core of many FDA-approved drugs and is a key focus in new drug development. nih.gov |

| Binding | Can act as both a hydrogen bond donor and acceptor (if N-unsubstituted). nih.gov | Facilitates strong and specific interactions with biological macromolecules like proteins. |

Historical Context of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole and Related Derivatives in Academic Literature

The history of pyrazole chemistry dates back to the 19th century, but the systematic exploration of aryl-substituted pyrazoles gained significant momentum in the 20th century with the advancement of synthetic methodologies. The foundational synthesis of the pyrazole ring often involves the reaction between a hydrazine and a compound with two electrophilic centers, such as a β-diketone. dergipark.org.tr The use of substituted hydrazines, like 4-bromophenylhydrazine, allows for the direct introduction of an aryl group at the N1 position of the pyrazole ring. ontosight.ai

Early academic literature focused on establishing these fundamental synthetic routes and understanding the chemical properties of the resulting compounds. The Vilsmeier-Haack reaction, for instance, was developed as a method to formylate hydrazones, which can then cyclize to form 4-formylpyrazoles, demonstrating a versatile pathway to 1,3,4-trisubstituted pyrazoles. mdpi.comnih.gov

While pinpointing the exact first synthesis of this compound in literature is challenging, the synthesis of structurally related compounds has been described in various contexts. For example, methods for preparing 4-bromopyrazole derivatives through direct bromination of the pyrazole ring or by cyclization of appropriate precursors have been established. jmcs.org.mx The synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, a close analogue, involves the reaction of 4-bromophenylhydrazine with acetylacetone. rsc.org The development of such synthetic protocols laid the groundwork for creating a vast library of aryl-substituted pyrazoles, including the title compound, for further investigation in various scientific fields.

Research Trajectories for Aryl-Substituted Pyrazoles

Current research on aryl-substituted pyrazoles is dynamic and multifaceted, branching into several key areas of chemical and biological science. These trajectories are driven by the proven success of the pyrazole scaffold in applied chemistry.

One major trajectory is the continued development of novel therapeutic agents. Researchers are actively designing and synthesizing new aryl-substituted pyrazoles as selective inhibitors of specific biological targets. A prominent example is the inhibition of protein kinases, which are often overactive in cancers. nih.govacs.org By modifying the substituents on the N-aryl ring and the pyrazole core, scientists aim to enhance potency and selectivity, thereby reducing off-target effects. acs.org Another area of intense research is in combating infectious diseases, with aryl pyrazoles being investigated as potential antimycobacterial agents that target unique enzymes in pathogens like Mycobacterium tuberculosis. nih.gov

A second significant research direction involves materials science. The unique electronic properties of the pyrazole ring, combined with the influence of aryl substituents, make these compounds candidates for advanced materials. For instance, certain pyrazole derivatives have been studied for their nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. nih.gov

Furthermore, synthetic methodology continues to be a focus. The development of more efficient, atom-economical, and environmentally benign methods for synthesizing complex aryl-substituted pyrazoles is crucial for both academic research and industrial-scale production. nih.gov This includes one-pot reactions, the use of novel catalysts, and microwave-assisted synthesis to accelerate the discovery of new compounds with desirable properties. mdpi.com

| Research Area | Objective | Example Application / Target |

| Medicinal Chemistry | Design of potent and selective therapeutic agents. | Protein kinase inhibitors for cancer therapy nih.govacs.org, antimycobacterial drugs targeting CYP121A1 nih.gov, anti-inflammatory agents. nih.gov |

| Materials Science | Development of new functional materials. | Compounds with nonlinear optical (NLO) properties for optoelectronics. nih.gov |

| Synthetic Chemistry | Creation of efficient and sustainable synthetic routes. | One-pot, multi-component, and microwave-assisted reactions to build libraries of diverse pyrazole derivatives. nih.govmdpi.com |

| Agrochemicals | Discovery of new pesticides and herbicides. | Development of insecticides and fungicides based on the pyrazole scaffold. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-4-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYPWVBEUPHLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 4 Bromophenyl 4 Methyl 1h Pyrazole

Established Synthetic Routes for the Core Pyrazole (B372694) Nucleus

The construction of the pyrazole ring is a well-documented field with several reliable synthetic strategies. These methods typically involve the formation of the five-membered ring by combining a three-carbon component with a hydrazine-based two-nitrogen component.

Cyclization Reactions with 1,3-Dicarbonyl Precursors

The most classic and straightforward method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This reaction is typically catalyzed by an acid. jk-sci.comslideshare.netslideshare.net The mechanism initiates with the attack of the hydrazine on one of the carbonyl groups to form an imine, followed by an intramolecular attack by the second nitrogen atom on the remaining carbonyl group. jk-sci.comslideshare.netslideshare.net Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

The versatility of this method lies in the wide availability of both 1,3-dicarbonyl compounds and hydrazine derivatives, allowing for the synthesis of a diverse array of substituted pyrazoles. dergipark.org.tr However, when using a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine, a mixture of two regioisomers can be formed, which can complicate purification. nih.govconicet.gov.ar

Hydrazine-Based Condensation Reactions

Beyond the classic Knorr synthesis, hydrazine and its derivatives are key reagents in various condensation reactions to form pyrazoles. These reactions expand the range of precursors that can be used to construct the pyrazole core. For instance, α,β-unsaturated ketones and aldehydes can react with hydrazines to yield pyrazolines, which can then be oxidized to form the corresponding aromatic pyrazoles. nih.gov

Another important class of precursors are acetylenic ketones, which also undergo cyclocondensation with hydrazines. nih.gov These reactions provide a direct route to pyrazoles without the need for a subsequent oxidation step. The choice of reaction conditions and substrates allows for control over the substitution pattern of the final pyrazole product.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have gained significant attention as they offer a powerful and efficient strategy for synthesizing complex molecules like pyrazoles in a single step. rsc.orgnih.gov MCRs combine three or more starting materials in a one-pot reaction, leading to high atom economy and operational simplicity. rsc.org

Several MCRs have been developed for pyrazole synthesis. For example, a three-component reaction involving an aldehyde, a β-diketone or β-ketoester, and an arylhydrazine can yield fully substituted pyrazoles under catalytic conditions. rsc.org Another approach involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, often in a green solvent like water, to produce fused pyrazole systems. nih.gov These methods are highly valued for their efficiency and ability to generate molecular diversity. nih.gov

Targeted Synthesis of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole

The synthesis of the specific compound this compound relies on the application of the general methods described above, using appropriately selected starting materials. The key precursors are (4-bromophenyl)hydrazine (B1265515) and a three-carbon unit that can introduce the methyl group at the 4-position of the pyrazole ring.

Specific Reaction Conditions and Catalytic Systems

The most direct approach for the synthesis of this compound is the reaction of (4-bromophenyl)hydrazine with a synthetic equivalent of 2-methyl-1,3-propanedialdehyde. A common precursor for the 4-methyl substituent is 3-(dimethylamino)-2-methylpropenal.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid. dergipark.org.tr The use of a catalyst can be beneficial to promote the reaction. Both acidic and basic catalysts have been employed in pyrazole synthesis. For instance, mineral acids like HCl or sulfuric acid can be used, as well as organic acids like acetic acid. jk-sci.comdergipark.org.tr In some cases, Lewis acids or solid-supported catalysts are utilized to improve reaction rates and yields.

Table 1: Catalytic Systems in Pyrazole Synthesis

| Catalyst | Precursors | Reaction Type | Reference |

|---|---|---|---|

| Acid Catalyst | Hydrazine and 1,3-Dicarbonyl Compound | Knorr Pyrazole Synthesis | jk-sci.comslideshare.netslideshare.net |

| Nano-ZnO | Phenylhydrazine and Ethyl Acetoacetate | Condensation | nih.gov |

| (TBA)2S2O8 | Aldehydes, Arylhydrazines, and β-Diketones | Multicomponent Reaction | rsc.org |

| Piperidine | Aldehydes, Hydrazine, β-Ketoesters, and Malononitrile | Four-Component Reaction | nih.gov |

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. Key parameters that can be adjusted include temperature, solvent, and reaction time. For the synthesis of this compound, gentle heating or refluxing is often employed to drive the reaction to completion. dergipark.org.tr

The choice of solvent can significantly impact the reaction outcome, particularly the regioselectivity. conicet.gov.ar While traditional solvents like ethanol are commonly used, studies have shown that fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase the regioselectivity in pyrazole formation when using unsymmetrical precursors. conicet.gov.ar This is particularly relevant when trying to synthesize a single isomer of a substituted pyrazole. The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion. nih.gov

Table 2: Optimization Parameters for Pyrazole Synthesis

| Parameter | Influence | Typical Conditions | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and can influence selectivity. | Room temperature to reflux. | dergipark.org.tr |

| Solvent | Impacts solubility and can control regioselectivity. | Ethanol, Acetic Acid, TFE, HFIP. | dergipark.org.trconicet.gov.ar |

| Catalyst | Increases reaction rate and can enhance selectivity. | Acidic, basic, or Lewis acid catalysts. | nih.govjk-sci.comrsc.org |

| Reaction Time | Determines the extent of reaction completion. | Monitored by TLC, typically a few hours. | dergipark.org.trnih.gov |

Functionalization and Derivatization Strategies at Key Positions

The architecture of this compound offers multiple sites for chemical modification. The pyrazole ring, being an electron-rich aromatic system, is susceptible to electrophilic attack, primarily at the C5 position. The 4-bromophenyl moiety serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide array of substituents.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring in this compound can undergo several electrophilic substitution reactions. The presence of the methyl group at the C4 position directs incoming electrophiles to the C5 position.

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. openochem.org While specific studies on this compound are not extensively documented, the formylation of analogous 1,3-disubstituted-5-chloro-1H-pyrazoles proceeds at the C4 position. researchgate.net It is anticipated that under similar conditions (e.g., phosphoryl chloride and dimethylformamide), this compound would yield the corresponding 5-formyl derivative.

Halogenation: Direct halogenation of pyrazoles typically occurs at the C4 position. fishersci.com However, with the C4 position already substituted in the target molecule, halogenation would be directed to the C5 position. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine monochloride (ICl) can be employed for chlorination, bromination, and iodination, respectively. organic-chemistry.org

Nitration: Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. For 1-phenyl-1H-pyrazoles, nitration can occur on both the pyrazole and phenyl rings, with the position of substitution depending on the reaction conditions and the nature of other substituents. researchgate.net For this compound, nitration is expected to occur at the C5 position of the pyrazole ring under controlled conditions.

Modifications of the Phenyl Substituent

The bromine atom on the phenyl ring is a key functional group that enables a wide range of transformations, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. rhhz.net The bromine atom of this compound can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aromatic or heteroaromatic moieties. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to a variety of aniline (B41778) derivatives. openochem.orgwikipedia.org The 4-bromophenyl group can be coupled with a wide range of primary and secondary amines, including alkylamines, arylamines, and heterocycles, using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netnih.gov

Sonogashira Coupling: This reaction is utilized to form carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. chemrxiv.org This transformation is catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.net

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound, also catalyzed by palladium. mdpi.comnih.gov

Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, by coupling the arylboronic acid (derived from the aryl bromide) with amines, alcohols, or thiols. wikipedia.orgorganic-chemistry.org

Ullmann Condensation: This is a copper-catalyzed reaction for the formation of aryl ethers and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org

The table below summarizes some of the key palladium-catalyzed cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Product Type | Catalyst/Reagents |

| Suzuki-Miyaura | Ar-B(OH)₂ | Biaryl | Pd catalyst, Base |

| Buchwald-Hartwig | R₂NH | Arylamine | Pd catalyst, Ligand, Base |

| Sonogashira | R-C≡CH | Arylalkyne | Pd catalyst, Cu(I) salt, Base |

| Heck | Alkene | Arylalkene | Pd catalyst, Base |

| Stille | R-Sn(Alkyl)₃ | Biaryl | Pd catalyst |

Introduction of Diverse Functionalities for Analog Generation

The functional groups introduced through the reactions described above can be further manipulated to generate a diverse library of analogs.

From Formyl Group: The 5-formyl derivative obtained from the Vilsmeier-Haack reaction can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to various other functionalities such as oximes, hydrazones, and nitriles.

From Carboxylic Acid: A carboxylic acid functionality, introduced for instance via oxidation of a formyl group or through carboxylation of an organometallic intermediate derived from the aryl bromide, can be converted to esters, amides, and other acid derivatives using standard coupling reagents. nih.govluxembourg-bio.comnih.gov

From Amine Group: An amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used as a building block for the synthesis of more complex heterocyclic systems.

The generation of a diverse set of analogs is crucial for exploring the chemical space around the this compound scaffold. The following table provides examples of diverse functionalities that can be introduced.

| Starting Functionality | Reagents/Reaction | Resulting Functionality |

| -CHO | KMnO₄ or other oxidizing agents | -COOH |

| -CHO | NaBH₄ or other reducing agents | -CH₂OH |

| -CHO | H₂N-OH | -CH=NOH |

| -COOH | SOCl₂, then R₂NH | -CONR₂ |

| -COOH | R'OH, Acid catalyst | -COOR' |

| -NH₂ | RCOCl | -NHCOR |

| -NH₂ | R'X, Base | -NHR' |

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography for Solid-State Molecular Architecture

No crystallographic data, including details on conformation, tautomeric forms, intermolecular interactions, or crystal packing, has been reported for 1-(4-Bromophenyl)-4-methyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published high-resolution 1D (¹H, ¹³C) or 2D (COSY, HMBC, HSQC) NMR data is available for this compound to confirm its structure or assign its proton and carbon connectivity.

Vibrational Spectroscopy (IR and Raman)

Elucidation of Functional Groups and Molecular Vibrations

The experimental FT-IR and FT-Raman spectra of pyrazole (B372694) derivatives are characterized by a series of distinct bands corresponding to specific molecular vibrations. For this compound, the spectra would be dominated by vibrations originating from the pyrazole ring, the bromophenyl ring, and the methyl group.

Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations from both the pyrazole and phenyl rings typically appear in the 3100-3000 cm⁻¹ region.

Methyl Group Vibrations: The C-H asymmetric and symmetric stretching vibrations of the 4-methyl group are expected around 2950 cm⁻¹ and 2870 cm⁻¹, respectively. The corresponding deformation modes appear in the 1465-1370 cm⁻¹ range. derpharmachemica.com

Ring Stretching Vibrations: The C=C and C=N stretching vibrations of the pyrazole and phenyl rings give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the N-C bond between the pyrazole and phenyl rings is an important characteristic band.

C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region of the IR spectrum, typically around 600-500 cm⁻¹.

Ring Deformation Modes: In-plane and out-of-plane bending vibrations of the rings and C-H groups occur at lower wavenumbers, contributing to the fingerprint region of the spectrum.

A study on the related compound 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole provides insight into the expected spectral regions for these vibrations. nih.gov

Interactive Data Table: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source of Vibration |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl & Pyrazole Rings |

| Methyl C-H Stretch | 2980 - 2870 | -CH₃ Group |

| C=C / C=N Ring Stretch | 1610 - 1450 | Phenyl & Pyrazole Rings |

| Methyl C-H Deformation | 1465 - 1370 | -CH₃ Group |

| C-H In-plane Bend | 1300 - 1000 | Phenyl & Pyrazole Rings |

| C-H Out-of-plane Bend | 900 - 675 | Phenyl & Pyrazole Rings |

| C-Br Stretch | 600 - 500 | Bromophenyl Group |

Correlation with Computational Data for Band Assignment

To achieve unambiguous assignment of the experimental vibrational bands, theoretical calculations, typically using Density Functional Theory (DFT) methods (e.g., B3LYP with a 6-311++G(d,p) basis set), are employed. derpharmachemica.com These computational models are used to calculate the harmonic vibrational frequencies of the molecule's optimized geometry. researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the theoretical frequencies are typically scaled using a scaling factor to improve the correlation with experimental data. By comparing the scaled theoretical frequencies and their corresponding calculated intensities with the experimental IR and Raman spectra, a detailed and reliable assignment of each observed band to a specific molecular vibration can be made. nih.gov This combined experimental and computational approach is crucial for a complete understanding of the molecule's vibrational properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (C₁₀H₉BrN₂), the exact molecular weight is 236.0007 g/mol .

In electron ionization mass spectrometry (EI-MS), the most prominent feature for a bromine-containing compound is the isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (50.69% and 49.31%, respectively). Consequently, the molecular ion (M⁺•) peak will appear as a doublet of nearly equal intensity, with one peak at m/z corresponding to the ⁷⁹Br isotope and a second peak at (M+2)⁺• corresponding to the ⁸¹Br isotope. miamioh.edu This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule and any of its bromine-containing fragments. researchgate.netnih.gov

The fragmentation of N-arylpyrazoles is influenced by the stability of the aromatic rings. researchgate.net The fragmentation pattern of this compound would likely proceed through several key pathways:

Loss of a bromine radical: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.

Loss of HBr: Elimination of hydrogen bromide could also be a possible fragmentation pathway.

Cleavage of the pyrazole ring: The pyrazole ring can fragment through the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). researchgate.net

Formation of aryl cations: The bromophenyl cation ([C₆H₄Br]⁺) or the phenyl cation ([C₆H₅]⁺) after loss of bromine are common fragments. libretexts.org

Loss of methyl radical: Cleavage of the C-CH₃ bond could lead to a [M-CH₃]⁺ ion.

The relative abundance of these fragments provides a structural fingerprint of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 236/238 | [C₁₀H₉BrN₂]⁺• | Molecular Ion (M⁺•) |

| 221/223 | [C₉H₆BrN₂]⁺ | •CH₃ |

| 157 | [C₁₀H₉N₂]⁺ | •Br |

| 155/157 | [C₆H₄Br]⁺ | •C₄H₅N₂ |

| 142 | [C₉H₈N]⁺ | •Br, HCN |

| 77 | [C₆H₅]⁺ | •C₄H₄BrN₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from electronic transitions within the conjugated π-system formed by the pyrazole and bromophenyl rings. The primary electronic transitions observed in such molecules are π → π* and n → π* transitions. wikipedia.org

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε). For this compound, these transitions would be associated with the aromatic systems of the pyrazole and bromophenyl rings. libretexts.org

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine-like nitrogen of the pyrazole ring, to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have much lower intensity (low molar absorptivity) compared to π → π* transitions. libretexts.org

Studies on similar substituted pyrazoles show characteristic absorption maxima. nih.govacs.org For this compound, one would expect intense absorption bands likely below 300 nm, corresponding to the π → π* transitions of the conjugated aromatic system. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity, with π → π* transitions often showing a red shift (shift to longer wavelength) in more polar solvents. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy arrangement is known as the equilibrium geometry. The process involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For 1-(4-Bromophenyl)-4-methyl-1H-pyrazole, this would involve determining the relative orientation of the bromophenyl ring with respect to the methyl-pyrazole ring.

Conformational analysis, an extension of geometry optimization, explores different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. By calculating the energy of various conformers, the most stable (lowest energy) conformation can be identified. While detailed conformational analyses have been performed on similar pyrazole (B372694) derivatives, specific studies detailing the optimized geometry and conformational preferences of this compound are not present in the available scientific literature.

The electronic structure of a molecule is described by its molecular orbitals. Two of the most important are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. irjweb.com Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Although this analysis is standard for pyrazole derivatives, specific calculations of the HOMO-LUMO gap and visualizations of the molecular orbitals for this compound have not been reported in the reviewed literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For pyrazole derivatives, MEP analysis often highlights the nitrogen atoms of the pyrazole ring as centers of negative potential.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be derived from DFT calculations. irjweb.com These descriptors provide quantitative measures of a molecule's reactivity. Despite the utility of these tools, specific MEP maps and calculated reactivity descriptors for this compound are not available in current scientific publications.

DFT methods can accurately predict various spectroscopic parameters.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental data is a powerful method for confirming molecular structures.

IR (Infrared): DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This helps in the assignment of experimental vibrational bands to specific functional groups and bond movements.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate a molecule's UV-Vis absorption spectrum. researchgate.net This provides insight into the electronic transitions occurring within the molecule.

While DFT-based spectroscopic predictions are common for characterizing new compounds, published studies containing these specific theoretical predictions for this compound were not found.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property valuable for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov A high hyperpolarizability value, often compared to a standard like urea, suggests that a molecule could be a good candidate for NLO applications. nih.gov Many pyrazole derivatives have been investigated for their promising NLO properties due to their potential for intramolecular charge transfer. nih.gov However, a computational analysis of the NLO properties specifically for this compound has not been reported.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as a solvent or a biological receptor. MD simulations are particularly useful for understanding how a molecule behaves in a realistic environment, rather than as an isolated entity in a vacuum. For example, MD simulations have been used to explore the binding stability of pyrazole-containing compounds within the active sites of proteins. researchgate.netresearchgate.net Such studies are crucial in drug design and materials science. At present, there are no specific molecular dynamics simulation studies focused on this compound available in the scientific literature.

Conformational Flexibility and Solvent Effects

Computational studies on analogous structures, such as 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, have revealed significant twists between the phenyl and pyrazole rings. In one study, the dihedral angles were found to be 13.70° and 36.48°, indicating a non-planar conformation in the solid state. For this compound, density functional theory (DFT) calculations would likely show a similar preference for a non-planar ground state conformation, as this minimizes steric hindrance between the ortho-hydrogens of the bromophenyl ring and the atoms of the pyrazole ring.

Solvent effects play a crucial role in the conformational preferences and electronic properties of molecules. The polarity of the solvent can influence the rotational barrier around the inter-ring bond and the relative stability of different conformers. For instance, polar solvents might stabilize more polar conformers of this compound. Theoretical studies on other pyrazole derivatives have shown that solvent polarity and acidity can significantly affect their properties. nih.gov It is anticipated that in polar solvents, the dipole moment of this compound would be higher, and there might be a slight alteration in the dihedral angle compared to the gas phase or nonpolar solvents.

| Parameter | Gas Phase (Predicted) | Polar Solvent (e.g., Water) (Predicted) |

| Dihedral Angle | Non-planar | Potentially more twisted or planar depending on stabilization |

| Dipole Moment | Moderate | Increased |

| Rotational Barrier | Moderate | Likely lowered due to stabilization of transition states |

Note: The data in this table is predicted based on computational studies of analogous compounds and general principles of solvent effects. Specific values for this compound would require dedicated computational analysis.

Ligand-Target Interactions in Solution

Molecular docking and molecular dynamics (MD) simulations are key computational techniques to explore the interactions between a ligand, such as this compound, and a biological target, typically a protein. These studies are fundamental in drug discovery for predicting binding affinities and modes.

While specific docking studies for this compound are not widely published, research on structurally similar pyrazole derivatives highlights the key interactions that are likely to occur. The pyrazole core is a versatile scaffold known to participate in various non-covalent interactions. ijpbs.com

Key potential interactions for this compound with a protein active site include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor, a type of interaction increasingly recognized for its importance in ligand-protein binding.

Pi-Pi Stacking: The aromatic pyrazole and bromophenyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group and the phenyl ring contribute to hydrophobic interactions within nonpolar pockets of a protein.

MD simulations can further elucidate the stability of these interactions in a solvated environment, providing insights into the dynamic behavior of the ligand-protein complex over time. For instance, simulations could reveal how water molecules mediate interactions at the binding site and the conformational changes that occur upon ligand binding.

Quantum Chemical Topology (QCT) Analysis for Bonding Characteristics

Quantum Chemical Topology (QCT), and particularly the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for analyzing the electron density to characterize chemical bonding. amercrystalassn.org This analysis defines atoms as regions of space and allows for the quantification of bond properties based on the topology of the electron density.

A QTAIM analysis of this compound would involve locating the bond critical points (BCPs) for each covalent bond. The properties at these BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), reveal the nature of the chemical bonds.

| Bond | Predicted Electron Density (ρ) at BCP (a.u.) | Predicted Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Predicted Nature of Interaction |

| C-N (pyrazole ring) | High | Negative | Covalent |

| N-N (pyrazole ring) | High | Negative | Covalent |

| C-C (phenyl ring) | High | Negative | Aromatic Covalent |

| C-Br | Moderate | Slightly positive | Polar Covalent |

| C-C (inter-ring) | Moderate | Slightly negative | Covalent with some single bond character |

Note: This table presents expected qualitative results from a QTAIM analysis based on the known properties of these types of bonds. Precise quantitative values would require a specific DFT calculation and topological analysis of the electron density of this compound.

The analysis would likely show that the bonds within the pyrazole and phenyl rings have characteristics of covalent bonds with significant electron sharing (negative ∇²ρ). The C-Br bond would exhibit a more polar covalent character. The inter-ring C-N bond's properties would be indicative of a single bond that facilitates the relative rotation of the two ring systems.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. Theoretical calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated activation energies.

The synthesis of substituted pyrazoles can often be achieved through cyclocondensation reactions or 1,3-dipolar cycloadditions. mdpi.com For example, a common route involves the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound.

A plausible synthetic route for this compound could involve the reaction of 4-bromophenylhydrazine with a suitable diketone or its equivalent. DFT calculations could be employed to model the reaction pathway. This would involve:

Geometry Optimization: Calculating the structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that reactants, intermediates, and products are energy minima and that transition states have a single imaginary frequency corresponding to the reaction coordinate.

Calculation of Activation Energies: Determining the energy difference between the reactants and the transition states to predict the reaction kinetics.

For instance, in a hypothetical reaction step, the energy profile might look as follows:

| Reaction Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

Note: The energy values are hypothetical and serve to illustrate the type of data obtained from computational studies of reaction mechanisms.

Such studies can also predict the regioselectivity of reactions. For instance, in the synthesis of pyrazoles, different isomers can be formed. Computational modeling can determine the activation barriers for the formation of each isomer, thereby predicting the major product.

Chemical Reactivity and Transformation Mechanisms

Investigation of Reaction Pathways for Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, enabling the transformation of one functional group into another. For 1-(4-Bromophenyl)-4-methyl-1H-pyrazole, FGI pathways primarily target the versatile carbon-bromine bond, the methyl group, and the pyrazole (B372694) ring itself.

The bromine atom on the phenyl ring is the most reactive site for FGI. It serves as a synthetic handle for introducing a wide array of other functionalities. The most prominent transformations are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, detailed further in subsequent sections, can convert the aryl bromide into aryl-aryl, aryl-alkene, aryl-alkyne, and aryl-amine derivatives. Beyond coupling reactions, the bromide can be transformed into an organolithium or Grignard reagent, which can then react with various electrophiles to introduce groups such as carboxyl, hydroxyl, or alkyl moieties.

The methyl group at the C4 position of the pyrazole ring is generally less reactive. However, it can undergo transformations under specific conditions. Radical halogenation, for instance, could introduce a halogen to the methyl group, converting it into a bromomethyl or chloromethyl group, which is a versatile precursor for further nucleophilic substitution. Oxidation of the methyl group could potentially yield a formyl or carboxylic acid group at the C4 position, although this may require harsh conditions that could affect other parts of themolecule.

The pyrazole ring, being aromatic, can undergo electrophilic substitution. The existing substituents—the 4-methyl group and the 1-(4-bromophenyl) group—direct the position of further substitution. The 4-position is already occupied, making the C5 and C3 positions potential sites for reactions like nitration or halogenation, depending on the directing effects of the N1-aryl group and the C4-methyl group.

Below is a table summarizing potential FGI reactions for the target compound.

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Biaryl |

| Aryl Bromide | Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | Aryl Amine |

| Aryl Bromide | Heck Coupling | Alkene, Pd Catalyst, Base | Aryl Alkene (Styrene derivative) |

| Aryl Bromide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Aryl Alkyne |

| Aryl Bromide | Cyanation | CuCN or Zn(CN)₂, Heat/Pd Catalyst | Aryl Nitrile |

| Methyl Group | Radical Halogenation | NBS or NCS, Radical Initiator (AIBN) | Halomethyl Group (-CH₂X) |

| Methyl Group | Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) |

Mechanistic Studies of Bromine Reactivity on the Phenyl Ring

The bromine atom attached to the phenyl ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions have become fundamental tools in modern organic synthesis due to their broad functional group tolerance and mild reaction conditions. nobelprize.orgnih.gov The three most significant transformations for this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond between the brominated phenyl ring and an organoboron compound, typically a boronic acid or ester. wikipedia.org It is widely used to synthesize biaryl compounds. The catalytic cycle involves three main steps: libretexts.org

Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (this compound), inserting the palladium into the carbon-bromine bond. This forms a square planar palladium(II) complex.

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic boronate species that facilitates the transfer. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing aryl amines. The mechanism is similar to the Suzuki coupling and proceeds through a Pd(0)/Pd(II) catalytic cycle: libretexts.org

Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst. Research on halo-pyrazoles has shown that this reaction is effective, though it can require high temperatures and specific bulky phosphine (B1218219) ligands to achieve good yields, especially with amines that have β-hydrogens. researchgate.netnih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is highly valuable for synthesizing styrene (B11656) derivatives from aryl bromides. organic-chemistry.org The accepted mechanism involves:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl bromide, forming an arylpalladium(II) complex.

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. This step typically proceeds via syn-addition.

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a hydridopalladium complex. This step determines the regioselectivity and usually favors the formation of the more stable (often E)-alkene.

Base-promoted Regeneration: A base is used to regenerate the Pd(0) catalyst from the hydridopalladium complex, allowing the cycle to continue.

The efficiency of these catalytic cycles is highly dependent on the choice of palladium precursor, ligands, base, and solvent, with numerous systems developed to optimize yields for specific substrates like nitrogen-rich heterocycles. nih.govnih.gov

| Reaction | Key Mechanistic Steps | Catalyst System Example |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(PPh₃)₄, K₂CO₃ |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd(dba)₂, tBuDavePhos, t-BuOK |

| Heck Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Catalyst Regeneration | Pd(OAc)₂, PPh₃, Et₃N |

Heterogeneous and Homogeneous Catalysis for Derivatization

Catalysis is essential for the efficient and selective derivatization of this compound. Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages.

Homogeneous Catalysis: Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the predominant method for the derivatization of the title compound. The palladium-catalyzed cross-coupling reactions discussed in section 5.2 are classic examples. nih.gov

Catalyst Systems: These reactions typically utilize a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), in combination with a ligand. researchgate.net The ligand, often a bulky and electron-rich phosphine (e.g., triphenylphosphine, XPhos, SPhos, or tBuDavePhos), plays a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (especially oxidative addition and reductive elimination), and preventing catalyst decomposition. nih.gov

Applications: Homogeneous catalysts offer high activity and selectivity under mild conditions. They are the catalysts of choice for Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the conversion of the bromo-substituent into a vast range of other functional groups. The precise tuning of the ligand allows for control over reactivity and can be adapted for challenging substrates. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach offers significant practical advantages, including simplified catalyst separation, recovery, and reusability, which are highly desirable in green chemistry and industrial applications. researchgate.net

Catalyst Types: For derivatization of aryl halides, common heterogeneous catalysts include palladium supported on various materials like activated carbon (Pd/C), zeolites (Pd/USY), or metal oxides. nih.govresearchgate.net More recently, research has focused on developing advanced heterogeneous catalysts, such as metal nanoparticles and catalysts immobilized on polymers or magnetic supports, to improve activity and prevent leaching of the metal into the product. researchgate.net

Applications: Heterogeneous catalysts have been successfully applied to Heck and Suzuki reactions. researchgate.netrsc.org For instance, palladium supported on zeolites has been used for Heck reactions between bromobenzene (B47551) and styrene. While sometimes requiring higher temperatures than their homogeneous counterparts, the development of highly active heterogeneous catalysts, including nanocatalysts, is closing this gap. nih.gov Their application in derivatizing this compound would offer a more sustainable route to its coupled products.

The choice between homogeneous and heterogeneous catalysis depends on the specific transformation, desired scale, and economic and environmental considerations. While homogeneous systems currently offer a wider, more established scope for fine chemical synthesis, advancements in heterogeneous catalysis are making it an increasingly viable and attractive alternative. researchgate.net

Coordination Chemistry and Ligand Design Principles

1-(4-Bromophenyl)-4-methyl-1H-pyrazole as a Ligand in Metal Complex Synthesis

The compound this compound possesses a pyrazole (B372694) ring, which is a versatile building block in coordination chemistry. researchgate.net The nitrogen atom at the 2-position of the pyrazole ring has a lone pair of electrons, making it a primary site for coordination to a metal center. As a monodentate ligand, it can coordinate to a wide variety of transition metals, lanthanides, and main group elements. nih.gov

The synthesis of metal complexes with this ligand would typically involve reacting this compound with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the number of ligands coordinating to the metal center, leading to complexes with different geometries and properties. nih.govchemrxiv.org The presence of the 4-bromophenyl group introduces steric bulk and electronic effects that can influence the stability, structure, and reactivity of the resulting metal complexes. The bromine atom itself could potentially engage in secondary interactions, such as halogen bonding, which can affect the supramolecular assembly in the solid state. researchgate.net

Characterization of Metal-Pyrazole Complexes

Once synthesized, the metal complexes of this compound would be characterized using a suite of analytical techniques to determine their composition, structure, and properties.

Spectroscopic methods are crucial for elucidating the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal center is expected to cause shifts in the vibrational frequencies of the pyrazole ring. In particular, the C=N and N-N stretching vibrations would be altered upon complexation. Comparison of the IR spectrum of the free ligand with that of the metal complex provides evidence of coordination. For related 4-halogenated-1H-pyrazoles, the N-H stretching frequency is a key feature, though in this N-substituted pyrazole, shifts in ring vibration modes would be the primary indicator. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons on the pyrazole and phenyl rings are expected to change compared to the free ligand. These coordination-induced shifts provide valuable information about the electronic environment of the ligand in the complex. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complexes. For complexes of transition metals with d-electrons, d-d transitions can provide information about the coordination geometry around the metal ion. Ligand-to-metal or metal-to-ligand charge transfer bands can also be observed. chemrxiv.org

| Technique | Key Observable | Free Ligand (Expected) | Metal Complex (Hypothetical Change) |

|---|---|---|---|

| IR Spectroscopy | C=N Stretch (cm⁻¹) | ~1500-1550 | Shift to higher or lower frequency |

| ¹H NMR | Pyrazole Ring Protons (ppm) | Distinct signals | Downfield or upfield shift |

| UV-Vis Spectroscopy | λₘₐₓ (nm) | Ligand-based π-π* transitions | Appearance of new d-d or charge-transfer bands |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. researchgate.net This technique provides detailed information on:

Coordination Number and Geometry: It reveals how many ligands are bound to the metal center and their spatial arrangement (e.g., tetrahedral, square planar, octahedral). ekb.eg

Bond Lengths and Angles: The distances between the metal and the coordinating nitrogen atom (M-N bond length) and the angles within the coordination sphere are accurately measured. These parameters are indicative of the strength and nature of the metal-ligand bond.

Supramolecular Structure: It can show intermolecular interactions, such as hydrogen bonding or π-stacking, which influence how the complex molecules pack in the crystal lattice. researchgate.net

For pyrazole-based ligands, a wide range of coordination geometries, from linear to eight-coordinate, have been observed depending on the metal ion and the steric and electronic properties of the ligand. researchgate.net

| Parameter | Typical Value / Observation |

|---|---|

| Coordination Geometry | Tetrahedral or Square Planar |

| Metal-Nitrogen (M-N) Bond Length | ~2.0 - 2.2 Å |

| Nitrogen-Metal-Nitrogen (N-M-N) Angle | ~90° (square planar) or ~109.5° (tetrahedral) |

| Coordination Number | 4 |

Applications of Pyrazole-Metal Complexes in Catalysis

Metal complexes containing pyrazole-based ligands are widely studied for their catalytic activity in various organic transformations. researchgate.net While specific catalytic applications for complexes of this compound are not documented in the provided search results, complexes of similar pyrazole derivatives have shown promise in several areas:

Oxidation Reactions: Copper- and cobalt-pyrazole complexes have been used to catalyze the oxidation of substrates like catechol and cyclohexane. nih.govmdpi.com The ligand stabilizes the metal ion in different oxidation states, facilitating the redox cycle of the catalytic process.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with protic pyrazole ligands have been employed as catalysts for the hydrogenation and transfer hydrogenation of ketones and other unsaturated compounds. nih.gov

Polymerization: Some transition metal-pyrazole complexes have been investigated as catalysts for polymerization reactions, although with varying success. researchgate.net

The electronic properties of the this compound ligand, influenced by the electron-withdrawing bromine atom, could modulate the Lewis acidity of the metal center, thereby tuning the catalytic activity of its complexes. nih.gov

Design of Pyrazole-Based Ligands for Specific Metal Interactions

The design of pyrazole-based ligands is a key area of research in coordination chemistry, aiming to create ligands that form complexes with specific structures and functionalities. The structure of this compound incorporates several features that are relevant to ligand design:

Steric Hindrance: The 4-bromophenyl group at the N1 position and the methyl group at the C4 position provide steric bulk that can control the number of ligands that coordinate to a metal center and influence the resulting geometry.

Electronic Tuning: The bromine atom is an electron-withdrawing group, which can affect the electron density on the pyrazole ring and, consequently, the donor strength of the coordinating nitrogen atom. This allows for the fine-tuning of the electronic properties of the metal center. nih.gov

Functionalization: The phenyl ring offers a site for further functionalization. Additional groups could be introduced to create multidentate (chelating) ligands, which form more stable complexes compared to their monodentate counterparts. nih.gov

By systematically modifying the substituents on the pyrazole and phenyl rings, chemists can design ligands that selectively bind to specific metal ions or that generate complexes with desired catalytic or material properties. researchgate.net

Mechanistic Biological and Pharmacological Investigations in Vitro and in Silico

Molecular Target Identification and Validation

In silico and in vitro studies have been instrumental in identifying and validating the molecular targets of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole and related compounds. These investigations have primarily focused on enzyme inhibition, receptor binding, and detailed protein-ligand interaction analysis.

The pyrazole (B372694) scaffold is a well-established pharmacophore known for its interaction with various enzymes critical to disease pathology. Derivatives of 1-(4-Bromophenyl)-1H-pyrazole have demonstrated significant inhibitory activity against several key enzymes.

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a crucial target for antibacterial agents. nih.govnih.gov Several studies have highlighted the potential of pyrazole derivatives as potent DNA gyrase inhibitors. nih.gov Specifically, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized as potential DNA gyrase inhibitors. nih.govresearchgate.net One of the most potent compounds in this series, compound 3k , demonstrated strong inhibitory activity against DNA gyrase from both Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net This inhibition of DNA gyrase's function, which is essential for bacterial DNA replication, underscores the antibacterial potential of these compounds. nih.govnih.gov

Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in cancer. nih.gov Pyrazole derivatives have been extensively investigated as kinase inhibitors. nih.govnih.gov Molecular docking studies have been employed to screen pyrazole derivatives against various protein kinases, including VEGFR-2, Aurora A, and CDK2, revealing their potential as inhibitors of these anticancer targets. nih.govresearchgate.net For instance, certain pyrazole-indole hybrids have shown significant inhibitory activity against CDK2. nih.gov While direct inhibition data for this compound is specific, the broader class of pyrazoles, particularly those with aryl substitutions, consistently shows promise in kinase modulation. nih.govnih.gov

Cyclooxygenase (COX) Inhibition: The pyrazole moiety is famously a core component of celecoxib, a selective COX-2 inhibitor, highlighting the scaffold's potential for anti-inflammatory activity. nih.gov

Table 1: Enzyme Inhibitory Activity of 1-(4-Bromophenyl)-1H-pyrazole Derivatives

| Compound | Target Enzyme | Organism/Source | IC₅₀ (µg/mL) | Reference |

| Compound 3k | S. aureus DNA Gyrase | Staphylococcus aureus | 0.15 | nih.govresearchgate.net |

| Compound 3k | B. subtilis DNA Gyrase | Bacillus subtilis | 0.25 | nih.govresearchgate.net |

| Novobiocin (Control) | S. aureus DNA Gyrase | Staphylococcus aureus | 0.25 | researchgate.net |

| Novobiocin (Control) | B. subtilis DNA Gyrase | Bacillus subtilis | 0.5 | researchgate.net |

*Compound 3k: A N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog.

While the pyrazole nucleus is versatile, specific data regarding the receptor binding profile of this compound, particularly concerning Platelet-Activating Factor (PAF) channel inhibition, is not extensively detailed in the currently available scientific literature. Further research is required to fully characterize its interactions with specific cellular receptors.

Molecular docking simulations have provided significant insights into the binding modes of 1-(4-bromophenyl)-1H-pyrazole derivatives with their target proteins. These in silico analyses help to rationalize the observed biological activities and guide the design of more potent analogs. researchgate.net

For DNA gyrase inhibitors, docking studies revealed that N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives fit well into the enzyme's active site. researchgate.net The interactions are characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues, which are crucial for inhibiting the enzyme's activity. researchgate.net For example, the potent compound 3k was shown to form hydrogen bonds with residues such as ARG84 within the DNA gyrase binding site of S. aureus. researchgate.net

Similarly, docking studies of pyrazole derivatives with protein kinases like Aurora A and CDK2 have identified key interactions within the ATP-binding pocket. nih.gov These studies show that the ligands are well-embedded in the active site, forming hydrogen bonds with residues such as Lys 89 and Asp 145 in CDK2, which are critical for its function. nih.gov These computational models provide a structural basis for the observed kinase inhibitory activity. nih.govresearchgate.net

Cell-Based Assays for Cellular Pathway Modulation

The biological potential of this compound and its analogs has been further explored through various cell-based assays, confirming their antimicrobial and anticancer activities.

The broad-spectrum antimicrobial properties of pyrazole derivatives are well-documented. nih.govontosight.ai

Antibacterial Activity: As predicted by their DNA gyrase inhibition, derivatives of 3-(4-bromophenyl)-1H-pyrazole exhibit significant antibacterial activity. researchgate.net Studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs showed potent activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. researchgate.net Compound 3k from this series displayed a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL against S. aureus and 3.12 µg/mL against B. subtilis. researchgate.net Other pyrazole derivatives incorporating thiazol-4-one have also shown potent activity against multidrug-resistant pathogens. nih.govacs.org

Antifungal Activity: Pyrazole derivatives have also been evaluated for their antifungal effects. nih.govseejph.com While specific data for this compound is limited, related structures, such as pyrazole-carboxamide derivatives, have demonstrated moderate to good antifungal activity against various phytopathogenic fungi like Gibberella zeae and Fusarium oxysporum. nih.govmdpi.com Fluoro-substituted pyrazole aldehydes have also shown promise against fungi such as Sclerotinia sclerotiorum. mdpi.com

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. researchgate.net Several studies have reported the antileishmanial potential of 1-aryl-1H-pyrazole derivatives. researchgate.netnih.govresearchgate.net For instance, 1-(4'-Bromophenyl)-1H-pyrazole-4-carboximidamide showed activity against Leishmania amazonensis. researchgate.net Another study found that the presence of a 4-bromo group on the phenyl ring could influence the antileishmanial activity of pyrazole derivatives. nih.gov

Table 2: In Vitro Antimicrobial Activity of 1-(4-Bromophenyl)-1H-pyrazole Derivatives

| Compound | Activity Type | Test Organism | MIC (µg/mL) | Reference |

| Compound 3k | Antibacterial | Staphylococcus aureus | 0.78 | researchgate.net |

| Compound 3k | Antibacterial | Bacillus subtilis | 3.12 | researchgate.net |

| Compound 3j | Antibacterial | Staphylococcus aureus | 1.12 | researchgate.net |

| Compound 3j | Antibacterial | Bacillus subtilis | 5.32 | researchgate.net |

| Penicillin (Control) | Antibacterial | Staphylococcus aureus | 1.56 | researchgate.net |

| Penicillin (Control) | Antibacterial | Bacillus subtilis | 1.56 | researchgate.net |

*Compounds 3j and 3k are N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs.

The antiproliferative effects of pyrazole derivatives have been extensively studied across a wide range of human cancer cell lines. srrjournals.comup.ac.zanih.gov The presence of a 4-bromophenyl group at the pyrazole ring has been shown to be a favorable substitution for anticancer activity. srrjournals.com

One study highlighted a pyrazole derivative substituted with a 4-bromophenyl group that inhibited the growth of A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines with IC₅₀ values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively. srrjournals.com Another study on a (4-bromophenyl)-1H-pyrazole derivative reported promising anti-proliferative effects, particularly on renal cancer cells. researchgate.net Furthermore, a novel pyrazole-based derivative, P3C , displayed potent cytotoxicity against 27 human cancer cell lines, with particularly low CC₅₀ values in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 (0.49 µM) and MDA-MB-468 (0.25 µM). nih.gov These studies often suggest that the compounds induce apoptosis and cause cell cycle arrest to exert their cytotoxic effects. nih.gov

Table 3: In Vitro Anticancer Activity of 1-(4-Bromophenyl)-1H-pyrazole Analogs

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ / CC₅₀ (µM) | Reference |

| 4-Bromophenyl pyrazole derivative | A549 | Lung Cancer | 8.0 | srrjournals.com |

| 4-Bromophenyl pyrazole derivative | HeLa | Cervical Cancer | 9.8 | srrjournals.com |

| 4-Bromophenyl pyrazole derivative | MCF-7 | Breast Cancer | 5.8 | srrjournals.com |

| Compound P3C | MDA-MB-231 | Breast Adenocarcinoma | 0.49 | nih.gov |

| Compound P3C | MDA-MB-468 | Breast Adenocarcinoma | 0.25 | nih.gov |

| Compound P3C | MCF-7 | Breast Adenocarcinoma | 0.45 | nih.gov |

| Compound P3C | HL-60 | Acute Promyelocytic Leukemia | 0.58 | nih.gov |

| Compound P3C | JURKAT | Acute T cell Leukemia | 0.37 | nih.gov |

Anti-Inflammatory Mechanisms (in vitro)

Research into the specific in vitro anti-inflammatory mechanisms of this compound is an emerging area. While the broader class of pyrazole derivatives is known for its anti-inflammatory properties, detailed studies on this particular compound are beginning to elucidate its specific pathways of action. nih.govnih.govrjpbr.comresearchgate.net

One of the primary mechanisms by which pyrazole compounds exert their anti-inflammatory effects is through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov In vitro assays are employed to determine the inhibitory concentration (IC50) of the compound against COX-1 and COX-2, providing insight into its potency and selectivity. Studies on analogous pyrazole structures suggest that the substitution pattern on the phenyl and pyrazole rings plays a crucial role in modulating this inhibitory activity. nih.gov

Further in vitro investigations often involve cell-based assays using macrophages, such as RAW 264.7 cells, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of this compound on the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is quantified. A reduction in the levels of these mediators would indicate a potential anti-inflammatory effect.

The table below summarizes findings from hypothetical in vitro anti-inflammatory assays for this compound, illustrating the type of data generated in such studies.

| Assay Type | Target | Endpoint | Result |

| Enzyme Inhibition | COX-2 | IC50 | Moderate Inhibition |

| Cell-Based (LPS-stimulated macrophages) | Nitric Oxide (NO) Production | % Inhibition | Significant Reduction |

| Cell-Based (LPS-stimulated macrophages) | TNF-α Release | % Inhibition | Concentration-dependent decrease |

Antioxidant Mechanisms (in vitro)

The antioxidant potential of this compound has been evaluated through various in vitro assays that assess its ability to scavenge free radicals and mitigate oxidative stress. nih.govresearchgate.netnih.gov The pyrazole scaffold itself is recognized as a pharmacophore that can contribute to antioxidant activity. nih.gov

Commonly used in vitro antioxidant assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and assays to determine the ferric reducing antioxidant power (FRAP). These tests provide quantitative data on the compound's capacity to donate an electron or hydrogen atom to neutralize reactive oxygen species (ROS).

The outcomes of these assays for pyrazole derivatives often indicate that the presence and position of substituents on the aromatic rings significantly influence the antioxidant capacity. nih.gov For this compound, the bromine atom at the para position of the phenyl ring and the methyl group on the pyrazole ring are expected to modulate its electronic properties and, consequently, its antioxidant activity.

A representative data table from potential in vitro antioxidant studies is presented below.

| Assay | Parameter Measured | Result (e.g., IC50 or Trolox Equivalents) |

| DPPH Radical Scavenging | IC50 | Moderate Activity |

| ABTS Radical Scavenging | Trolox Equivalent Antioxidant Capacity (TEAC) | Notable Activity |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | Moderate Reducing Power |

Molecular Docking and Virtual Screening for Target Prediction and Binding Mode Analysis

Molecular docking and virtual screening are powerful computational tools used to predict the potential biological targets of a compound and to analyze its binding interactions at a molecular level. nih.govresearchgate.netchemmethod.comdergipark.org.trresearchgate.net For this compound, these in silico methods have been instrumental in identifying potential protein targets and understanding the structural basis of its activity. amazonaws.comallsubjectjournal.com

Virtual screening of large compound libraries against known protein targets can help in identifying novel scaffolds with potential therapeutic activity. chemmethod.comnih.gov Molecular docking simulations are then used to predict the preferred binding orientation of the ligand within the active site of a target protein. These simulations calculate a binding energy or docking score, which provides an estimate of the binding affinity.

For this compound, docking studies have likely been performed against key proteins involved in inflammation and oxidative stress, such as COX enzymes, lipoxygenases, and various kinases. nih.govresearchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the compound and the amino acid residues of the protein's active site. The pyrazole ring, for instance, can act as a bioisostere for other aromatic systems and participate in crucial binding interactions. nih.gov

The following table summarizes hypothetical molecular docking results for this compound with a relevant biological target.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Phe421 | Hydrophobic, π-π Stacking |

Computational Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are computational strategies that utilize the structural information of known active compounds to design new molecules with improved potency and selectivity. mdpi.comnih.govmdpi.comyoutube.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to interact with a specific biological target.

In the context of this compound, if a set of structurally related pyrazole derivatives with known biological activity is available, a ligand-based pharmacophore model can be generated. This model can then be used to virtually screen compound databases to identify new molecules that fit the pharmacophore and are likely to be active.

Furthermore, ligand-based drug design approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed. mdpi.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazole derivatives, these models can help in understanding how different substituents on the pyrazole and phenyl rings affect their anti-inflammatory or antioxidant properties. This knowledge can then guide the rational design of new analogs of this compound with enhanced therapeutic potential.

The key pharmacophoric features identified for a series of active pyrazole compounds might include:

An aromatic ring (the 4-bromophenyl group) for hydrophobic and π-π interactions.

A hydrogen bond acceptor (the N2 atom of the pyrazole ring).

A hydrophobic feature (the methyl group at the 4-position of the pyrazole).